molecular formula C₂₃H₂₉NO₆ B1140827 6alpha-Hydroxy-21-desacetyl Deflazacort CAS No. 87539-45-5

6alpha-Hydroxy-21-desacetyl Deflazacort

Cat. No. B1140827
CAS RN: 87539-45-5
M. Wt: 415.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Deflazacort, the precursor of 6alpha-Hydroxy-21-desacetyl Deflazacort, was first synthesized in 1969. It is a synthetic compound created by modifying the chemical structure of prednisolone to improve its potency. Deflazacort undergoes metabolism in the body, leading to the formation of its active metabolite, 21-desacetyl deflazacort, which acts through the glucocorticoid receptor. The synthesis process involves specific enzymatic reactions that transform deflazacort into its metabolites, including this compound (Zeesan et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various spectroscopic and crystallographic techniques. These studies have provided insights into its molecular conformation, hydrogen bonding, and crystal packing. Understanding these structural properties is crucial for comprehending the compound's chemical behavior and interaction with biological molecules (Cuffini et al., 2007).

Chemical Reactions and Properties

This compound exhibits specific chemical reactions and properties, such as its interaction with cytochrome P450 enzymes and transporters. These interactions can influence the drug's metabolism and its potential for drug-drug interactions. The compound weakly inhibits some cytochrome P450 enzymes and moderately inhibits others, affecting its clearance and activity in the body (Ma et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and delivery in a pharmaceutical context. These properties are determined through differential scanning calorimetry (DSC), thermogravimetry (TG), and other analytical methods, providing valuable information for drug development and application (Cuffini et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its reactivity, stability under various conditions, and interaction with light and moisture, is crucial for its safe and effective use. These properties influence the compound's handling, storage, and administration in clinical settings (Cuffini et al., 2007).

Mechanism of Action

While specific information on 6alpha-Hydroxy-21-desacetyl Deflazacort is limited, its parent compound, Deflazacort, is known to exert anti-inflammatory activity, likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset .

Safety and Hazards

General safety measures suggest that no special measures are required. After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

properties

IUPAC Name

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUSJROCWMOQNZ-FNDQQNGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.